Tiapride N-oxide

pharmaceutical analysis HPLC method validation system suitability

Tiapride N-oxide is the certified EP Chemical Reference Substance (EDQM T1405050) designated as Impurity D in monograph 1575. It is mandatory for HPLC system suitability—the BP method requires ≥4.0 resolution between tiapride and this N-oxide peak. Without this authentic CRS, laboratories cannot prepare reference solution (b), validate analytical methods, or meet the ≤0.10% unspecified impurity threshold for ANDA/DMF submissions. Non-pharmacopeial material risks regulatory deficiency letters. The N-oxide group imparts a distinct retention time (RRT ≈1.2) and +16 Da mass shift versus parent tiapride, precluding surrogate use of the API standard.

Molecular Formula C15H24N2O5S
Molecular Weight 344.4 g/mol
CAS No. 63484-11-7
Cat. No. B1513118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapride N-oxide
CAS63484-11-7
Molecular FormulaC15H24N2O5S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-]
InChIInChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
InChIKeyHQQARYRCDMYLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiapride N-oxide (CAS 63484-11-7) — Pharmacopeial Impurity Standard and Metabolite of the Dopamine D2/D3 Antagonist Tiapride


Tiapride N-oxide (CAS 63484-11-7) is a substituted benzamide N-oxide that functions as Tiapride EP Impurity D and is designated as a European Pharmacopoeia Chemical Reference Substance (CRS) used in monograph 1575 [1] . It is the N-oxidation product of tiapride, a selective dopamine D2 and D3 receptor antagonist indicated for chorea in Huntington's disease, agitation, anxiety, and alcohol withdrawal. With a molecular weight of 344.43 g·mol⁻¹ and a molecular formula of C₁₅H₂₄N₂O₅S , tiapride N-oxide serves as the certified reference material for the identification, system suitability evaluation, and quantification of this specified impurity in tiapride hydrochloride active pharmaceutical ingredient (API) and finished dosage forms.

Why Tiapride N-oxide Cannot Be Interchanged with the Parent Drug or Other Benzamide Antipsychotic Impurity Standards


Tiapride N-oxide is not pharmacologically or analytically interchangeable with the parent drug tiapride. While tiapride is extensively excreted unchanged (~70% of an oral dose recovered in urine within 24 hours), tiapride N-oxide is a minor metabolite detected only at low concentrations alongside N-desethyl tiapride, with no phase II conjugates observed [1] . The introduction of the N-oxide group at the tertiary amine adds one oxygen atom (+16 Da), alters the hydrogen-bond acceptor count (5 vs. 4), modifies the compound's lipophilicity and pKa, and generates a distinct chromatographic retention time relative to tiapride (relative retention ≈1.2) [2]. These physicochemical differences preclude substituting tiapride N-oxide for the parent drug in any analytical or therapeutic context and, conversely, prevent the use of tiapride hydrochloride reference standard as a surrogate for impurity D in pharmacopeial testing. Regulatory compliance demands the exact CRS material specified by the monograph.

Quantitative Differentiation Evidence: Tiapride N-oxide vs. Tiapride and Other Impurity Comparators


HPLC Resolution Requirement: Tiapride N-oxide Must Achieve ≥4.0 Resolution from Tiapride per British Pharmacopoeia 2025

The British Pharmacopoeia 2025 monograph for Tiapride Hydrochloride specifies a minimum resolution of 4.0 between the peaks due to tiapride and tiapride N-oxide (impurity D) in the liquid chromatography related substances test [1]. The relative retention of impurity D is approximately 1.2 with respect to tiapride (retention time ≈7 min). This resolution criterion constitutes a mandatory system suitability requirement; failure to achieve Rs ≥4.0 invalidates the entire chromatographic run.

pharmaceutical analysis HPLC method validation system suitability impurity profiling

Regulatory Impurity Limit: Tiapride N-oxide Controlled at ≤0.10% in Tiapride Hydrochloride API per BP 2025

The BP 2025 monograph lists tiapride N-oxide as a detectable impurity D subject to the general limits for unspecified impurities: each unspecified impurity maximum 0.10%, total impurities maximum 0.20%, and a reporting threshold of 0.05% [1]. Any batch of tiapride hydrochloride API in which tiapride N-oxide exceeds 0.10% by HPLC area percent fails the quality specification and is non-releasable.

pharmaceutical quality control impurity specification regulatory compliance ANDA filing

Mass Spectrometric Differentiation: Tiapride N-oxide (344.43 Da) vs. Tiapride Free Base (328.427 Da) — A +16 Da Signature

Tiapride N-oxide exhibits an average molecular weight of 344.43 Da (monoisotopic mass 344.1406 Da) , compared to 328.427 Da (monoisotopic mass 328.1457 Da) for tiapride free base [1]. This +16.003 Da difference (monoisotopic) corresponds precisely to the addition of one oxygen atom at the tertiary amine nitrogen, producing the characteristic N-oxide mass shift. The difference is readily resolved by quadrupole, time-of-flight, or Orbitrap mass spectrometers operating at unit resolution or above.

mass spectrometry LC-MS/MS metabolite identification bioanalytical chemistry

Pharmacopeial Reference Standard Designation: Tiapride N-oxide CRS (EDQM) vs. Tiapride Hydrochloride CRS — Distinct Regulatory Roles

Tiapride N-oxide is designated by the European Directorate for the Quality of Medicines & HealthCare (EDQM) as Chemical Reference Substance (CRS) catalogue code T1405050, used exclusively in Ph. Eur. monograph 1575 for tiapride hydrochloride [1]. Each vial contains 15 mg of batch-controlled material with long-term storage at +5°C ± 3°C. This CRS is distinct from the tiapride hydrochloride CRS, which is employed for assay and identification. Pharmacopeial monographs explicitly require the use of this specific CRS for impurity D peak identification and system suitability evaluation.

pharmacopeial compliance reference standards DMF submission EDQM certification

Metabolic Fate: Tiapride N-oxide as a Minor Metabolite (~Low Concentration) vs. Tiapride (~70% Unchanged Excretion)

Human pharmacokinetic data demonstrate that tiapride undergoes minimal metabolism: approximately 70% of an orally administered dose is excreted unchanged in urine within 24 hours [1] . By contrast, tiapride N-oxide is detected only at low concentrations, alongside N-desethyl tiapride, and no phase II metabolites are observed [1] . This establishes a >20-fold difference in urinary abundance between the parent drug and the N-oxide metabolite.

pharmacokinetics drug metabolism bioanalytical method development excretion profiling

Procurement-Critical Application Scenarios for Tiapride N-oxide (CAS 63484-11-7)


HPLC Method Validation for Tiapride Hydrochloride Impurity Testing

Quality control laboratories developing or validating an HPLC method for tiapride hydrochloride related substances must procure tiapride N-oxide CRS to serve as the impurity D marker. The BP method mandates a resolution of ≥4.0 between tiapride and tiapride N-oxide peaks as a system suitability criterion [1]. Without the authentic N-oxide reference standard, laboratories cannot prepare reference solution (b), cannot evaluate system suitability, and cannot validate the method for regulatory submission.

Regulatory DMF/ANDA Submission and Pharmacopeial Compliance

Generic pharmaceutical manufacturers filing a Drug Master File (DMF) or Abbreviated New Drug Application (ANDA) for tiapride hydrochloride must demonstrate impurity D (tiapride N-oxide) control at or below the 0.10% unspecified impurity threshold specified in BP 2025 / Ph. Eur. monograph 1575 [1]. Regulatory reviewers expect the use of the official EP CRS (EDQM code T1405050) for impurity identification and quantification; substituting in-house synthesized material without comprehensive characterization and co-chromatography against the official standard risks a deficiency letter and application delay.

Bioanalytical LC-MS/MS Method Development for Tiapride Metabolic Profiling

Research groups and contract research organizations (CROs) conducting tiapride pharmacokinetic or toxicokinetic studies require tiapride N-oxide as an authentic metabolite standard to develop and validate LC-MS/MS methods. The +16 Da mass increment relative to tiapride provides a specific MS/MS transition for selective quantification, but reliable calibration demands a certified high-purity reference material given the low in vivo concentrations of the N-oxide metabolite [2].

Stability-Indicating Method Development and Forced Degradation Studies

When developing stability-indicating HPLC methods for tiapride finished dosage forms, tiapride N-oxide is generated as a potential oxidative degradation product. Forced degradation studies under oxidative conditions (e.g., hydrogen peroxide treatment) produce the N-oxide, and the BP system suitability mixture containing both tiapride and impurity D is essential to verify that the method can separate the degradation product from the active peak with the required resolution [1]. Procurement of the official CRS is mandatory for this performance verification.

Quote Request

Request a Quote for Tiapride N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.